N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-{[1,1'-biphenyl]-4-yl}acetamide
Description
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-{[1,1'-biphenyl]-4-yl}acetamide is a synthetic acetamide derivative characterized by a tetrahydroisoquinoline core substituted with an acetyl group at position 2 and a biphenyl-4-yl acetamide moiety. Its molecular formula is C₁₉H₁₉FN₂O₂, with a molecular weight of 326.4 g/mol and a CAS registry number of 955681-21-7 . The compound features a fluorine atom on the phenyl ring of the acetamide chain, which may influence its electronic and steric properties. It is commercially available for research purposes, with pricing listed at $8–$11 per gram depending on quantity .
Properties
IUPAC Name |
N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)-2-(4-phenylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O2/c1-18(28)27-14-13-22-11-12-24(16-23(22)17-27)26-25(29)15-19-7-9-21(10-8-19)20-5-3-2-4-6-20/h2-12,16H,13-15,17H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWAVMIDHWSYWJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)CC3=CC=C(C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,1’-biphenyl]-4-yl)-N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide typically involves multiple steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Acetylation: The isoquinoline derivative is then acetylated using acetic anhydride in the presence of a base such as pyridine.
Coupling with Biphenyl Derivative: The final step involves coupling the acetylated isoquinoline with a biphenyl derivative using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isoquinoline ring, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, especially at the aromatic rings, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Formation of quinoline derivatives.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-([1,1’-biphenyl]-4-yl)-N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its biological activities against various pathogens and neurodegenerative disorders.
Biological Studies: The compound is used in studying the structure-activity relationship (SAR) of isoquinoline derivatives.
Chemical Research: It serves as a model compound for studying complex organic reactions and mechanisms.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. The isoquinoline core is known to interact with enzymes and receptors in biological systems, potentially inhibiting or modulating their activity. The biphenyl moiety may enhance the compound’s binding affinity and specificity towards these targets.
Comparison with Similar Compounds
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-fluorophenyl)acetamide (Target Compound)
- The acetyl group on the tetrahydroisoquinoline nitrogen may modulate solubility .
- Molecular Weight : 326.4 g/mol.
N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-methoxyphenoxy)acetamide
2-([1,1'-Biphenyl]-4-yl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide
- Key Features: Substitutes tetrahydroisoquinoline with tetrahydroquinoline and replaces fluorine with a methyl group. The tetrahydroquinoline scaffold may alter binding affinity in biological systems .
Biphenyl-Substituted Acetamides
Acetamide, N-(1,1'-biphenyl)-2-yl
2-[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]-N-(2-cyanophenyl)acetamide
- Key Features: Bromine substitution on the biphenyl ring and a cyano group on the acetamide nitrogen. The bromine atom adds steric bulk, which may affect pharmacokinetics .
Halogenated Acetamide Derivatives
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-fluorophenyl)acetamide (Target Compound)
Data Table: Key Attributes of Comparable Compounds
Research Findings and Implications
- Structural Flexibility: The tetrahydroisoquinoline core allows diverse substitutions (e.g., acetyl, sulfonyl) that tune electronic and steric properties. For example, sulfonyl groups in increase polarity, while fluorine in enhances electronegativity.
- Crystallography Insights : Compounds like the dichlorophenyl derivative demonstrate how substituents influence molecular conformation and intermolecular interactions, suggesting similar principles apply to the target compound.
Biological Activity
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-{[1,1'-biphenyl]-4-yl}acetamide is a synthetic compound belonging to the class of tetrahydroisoquinoline derivatives. This compound has garnered interest due to its potential biological activities, particularly in pharmacological applications.
Chemical Structure and Properties
The compound features a tetrahydroisoquinoline core substituted with an acetyl group and a biphenyl moiety. Its structural formula can be represented as follows:
This unique structure contributes to its diverse pharmacological properties, which include interactions with various biological targets.
Biological Activity Overview
Research has indicated that tetrahydroisoquinoline derivatives exhibit a range of biological activities. Specifically, this compound has shown potential in the following areas:
- Antioxidant Activity : Compounds in this class often demonstrate significant antioxidant properties, which can mitigate oxidative stress in biological systems.
- Anticancer Properties : Some studies suggest that tetrahydroisoquinoline derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Neuropharmacological Effects : The compound may interact with neurotransmitter systems, potentially influencing conditions such as depression and anxiety.
Structure-Activity Relationship (SAR)
The biological activities of tetrahydroisoquinoline derivatives are heavily influenced by their structural features. The following table summarizes key findings related to the SAR of similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-fluorophenyl)acetamide | Tetrahydroisoquinoline core with fluorophenyl substitution | Enhanced reactivity and potential anticancer activity |
| N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(m-tolyl)acetamide | Tetrahydroisoquinoline core with m-tolyl group | Different steric properties affecting biological activity |
| N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-isobutyramide | Unique branching affecting solubility and activity | Varied potency in receptor binding assays |
Research Findings
A study published in the Journal of Medicinal Chemistry highlighted the binding affinities of various tetrahydroisoquinoline derivatives to orexin receptors (OX1 and OX2) using Fluorescent Imaging Plate Reader technology. The results indicated that modifications at specific positions significantly affected receptor selectivity and potency. For example:
- Compounds with substitutions at the 1-position showed varying degrees of antagonistic activity against orexin receptors.
- The introduction of larger alkyl groups improved potency at OX1 but diminished activity at OX2.
Case Studies
Several case studies have evaluated the efficacy of tetrahydroisoquinoline derivatives in preclinical models:
- Anticancer Activity : In vitro studies demonstrated that certain derivatives inhibited the growth of breast cancer cell lines through apoptosis induction.
- Neuroprotective Effects : Animal models showed that specific compounds could reduce neuroinflammation and protect against neurodegeneration.
- Antioxidant Studies : A study assessing oxidative stress markers indicated that these compounds could significantly lower reactive oxygen species (ROS) levels in cellular models.
Q & A
Q. What are the standard synthetic routes for N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-{[1,1'-biphenyl]-4-yl}acetamide?
The synthesis typically involves multi-step organic reactions, including:
- Acylation : Introducing the acetyl group to the tetrahydroisoquinoline core under controlled pH (6.5–7.5) and temperature (40–60°C) .
- Amide coupling : Utilizing reagents like EDC/HOBt for conjugating the biphenylacetamide moiety, followed by purification via recrystallization or column chromatography .
- Key intermediates : Isolation of intermediates (e.g., 1,2,3,4-tetrahydroisoquinolin-7-amine) is critical for yield optimization .
Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?
Essential techniques include:
- NMR spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the tetrahydroisoquinoline and biphenyl groups .
- HPLC-MS : To verify purity (>95%) and molecular weight (e.g., m/z 434.55 for related analogs) .
- X-ray crystallography : For resolving stereochemical ambiguities in the tetrahydroisoquinoline core .
Q. What in vitro models are used for initial biological activity screening?
Common assays include:
- Neuropharmacology : Primary neuronal cultures or SH-SY5Y cells to assess neuroprotective effects via MAPK/ERK pathway modulation .
- Cancer research : MTT assays on HT-29 or MCF-7 cell lines to evaluate antiproliferative activity (IC₅₀) .
- Enzyme inhibition : Fluorescence-based assays for kinase or protease targets (e.g., EGFR, BACE1) .
Advanced Research Questions
Q. How can statistical experimental design (DoE) optimize synthesis yield and purity?
- Factorial design : Screen variables (temperature, solvent ratio, catalyst loading) to identify critical parameters .
- Response surface methodology (RSM) : Optimize reaction conditions (e.g., 65°C, DMF solvent) for maximum yield (reported 72% for analogs) .
- Robustness testing : Evaluate pH and stirring speed to ensure reproducibility .
Q. How to address contradictions in reported biological activities across studies?
- Dose-response validation : Replicate assays across multiple labs using standardized protocols (e.g., CLSI guidelines) .
- Off-target profiling : Use kinome-wide screening to rule out nonspecific interactions .
- Structural analogs : Compare activity of derivatives (e.g., fluorophenyl vs. chlorophenyl substitutions) to identify pharmacophores .
Q. What computational approaches predict the compound’s mechanism of action?
- Molecular docking : Simulate binding to targets (e.g., NMDA receptors) using AutoDock Vina or Schrödinger Suite .
- Quantum chemical calculations : Analyze electron density maps to predict reactivity (e.g., acetyl group hydrolysis) .
- MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories .
Q. What strategies enable regioselective functionalization of the tetrahydroisoquinoline core?
- Catalytic systems : Pd/Cu-mediated C–H activation for selective C7-acetylation .
- Protecting groups : Use Boc or Fmoc to direct reactions to the NH group .
- Solvent effects : Polar aprotic solvents (e.g., DMSO) enhance selectivity in SNAr reactions .
Q. How to resolve purification challenges due to structural complexity?
- Multi-step chromatography : Combine size-exclusion and reverse-phase HPLC for high-purity isolation (>99%) .
- Crystallization optimization : Use solvent mixtures (e.g., ethyl acetate/hexane) for polymorph control .
- Analytical monitoring : Track byproducts via LC-MS to adjust gradient elution .
Q. What methods validate target engagement in cellular assays?
- CETSA (Cellular Thermal Shift Assay) : Confirm binding to intracellular targets by thermal stability shifts .
- BRET/FRET : Quantify real-time interactions in live cells (e.g., GPCR activation) .
- CRISPR knockouts : Correlate activity loss in target-deficient cell lines .
Q. How to assess stability under physiological conditions?
- Forced degradation studies : Expose to pH 1.2 (gastric) and 7.4 (blood) at 37°C for 24–72 hours .
- LC-MS stability profiling : Monitor degradation products (e.g., acetyl hydrolysis) .
- Plasma protein binding : Use equilibrium dialysis to assess % unbound fraction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
